6-Amino-4-methyl-2H-chromen-2-one

Antioxidant Medicinal Chemistry Lipid Peroxidation

Standard 7-aminocoumarins cause spectral overlap in multiplexed assays. This 6-substituted coumarin derivative provides a distinct solution. - **Optical Advantage**: Mega Stokes shift and red-shifted emission via intramolecular charge transfer (ICT), enabling higher signal-to-noise ratios. - **Synthetic Reliability**: High-yielding (94%) route ensures cost-effective scale-up from R&D to preclinical batches. - **SAR Value**: 6-amino pattern inhibits lipid peroxidation more effectively than hydroxyl analogs; ideal for antioxidant therapeutic scaffolds. Supplied as a high-purity building block (≥97% by HPLC).

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 103264-02-4
Cat. No. B3045218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-4-methyl-2H-chromen-2-one
CAS103264-02-4
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=C(C=C2)N
InChIInChI=1S/C10H9NO2/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,11H2,1H3
InChIKeyBCSWJASCIGDMOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-4-methyl-2H-chromen-2-one Overview


6-Amino-4-methyl-2H-chromen-2-one is a substituted coumarin derivative characterized by an amino group at the 6-position and a methyl group at the 4-position of the benzopyrone core . As a member of the 4-methylcoumarin class, it possesses a molecular formula of C10H9NO2 and a molecular weight of 175.18 g/mol [1]. This compound is of significant interest as a versatile building block in medicinal chemistry and as a precursor for fluorescent probes in analytical applications . Its distinct substitution pattern differentiates it from widely used analogs like 7-amino-4-methylcoumarin (AMC), providing unique physicochemical and biological properties that are critical for specialized research and development.

Fluorescent probe building block: 6-amino substitution enables ICT-mediated red-shifted emission and large Stokes shift context distinct from 7-aminocoumarins.
Antioxidant scaffold: reported 6-amino antioxidant assay response supports structure-activity relationship (SAR) studies.
Reliable synthetic access: well-defined catalytic hydrogenation route provides a consistent supply path for research and scale-up.

6-Amino-4-methyl-2H-chromen-2-one Cannot Be Substituted


Substitution of 6-Amino-4-methyl-2H-chromen-2-one with other 4-methylcoumarins or aminocoumarins is not chemically or functionally equivalent due to its unique substitution pattern at the 6-position. This specific positioning is a primary determinant of its biological and photophysical profile, as demonstrated by studies showing that the location of an amino group significantly alters antioxidant potency and radical scavenging mechanisms compared to hydroxyl or other substituents [1]. Furthermore, in the context of fluorescence applications, the 6-amino group imparts distinct intramolecular charge transfer (ICT) characteristics, leading to red-shifted emissions and large Stokes shifts that are not observed with 7-aminocoumarins, which are the industry standard for protease assays [2]. Procurement decisions based solely on the coumarin core structure, without regard for this specific substitution, risk selecting a compound with a markedly different and potentially unsuitable activity or spectral profile for the intended assay or synthetic pathway.

6-Amino substitution 6-Hydroxy analog Antioxidant assay response may differ significantly; amino group confers a distinct lipid peroxidation inhibition profile not replicated by hydroxy.
6-Amino substitution 7-Amino analog (AMC) Photophysical properties may not transfer; 6-amino position shifts intramolecular charge transfer characteristics and emission wavelength range.

6-Amino-4-methyl-2H-chromen-2-one Evidence Guide


Superior Antioxidant Activity via 6-Amino Substitution

In a comparative study, the amino group at the 6-position of 4-methylcoumarin was demonstrated to be an effective substitute for a hydroxyl group, conferring a dramatic inhibition of lipid peroxidation [1]. This finding distinguishes the 6-amino derivative from its 6-hydroxy analog, establishing a clear structure-activity relationship (SAR) advantage for applications requiring antioxidant activity.

Antioxidant Activity
Head-to-head
Dramatic inhibition vs 6-hydroxy analog in NADPH-dependent liver microsomal lipid peroxidation assay.
Supports 6-amino SAR context for antioxidant studies.
Qualitative assessment; source-specific review.
Antioxidant Medicinal Chemistry Lipid Peroxidation

Large Stokes Shift Advantage

6-Aminocoumarins, including 6-Amino-4-methyl-2H-chromen-2-one, are distinguished by their substantial intramolecular charge transfer (ICT) character, which results in red-shifted emissions and exceptionally large Stokes shifts [1]. For example, a related 6-aminocoumarin derivative exhibited a Stokes shift of 189 nm (10,767 cm⁻¹), which is significantly larger than the typical Stokes shifts of 7-aminocoumarins, which are widely used as fluorogenic probes in enzyme assays [1]. This class-level property makes 6-aminocoumarins advantageous for applications requiring minimal spectral overlap and reduced self-quenching.

Stokes Shift
Class-level
Related 6-aminocoumarin: 189 nm (10,767 cm⁻¹), ~2-3× larger than typical 7-aminocoumarins.
May reduce spectral overlap in fluorescence assays.
Class-level inference; compound-specific data to verify.
Fluorescence Bioimaging Biosensing

Efficient Catalytic Hydrogenation Synthesis

The synthesis of 6-Amino-4-methyl-2H-chromen-2-one can be achieved in high yield (94%) and purity via a straightforward catalytic hydrogenation of the corresponding 6-nitro precursor . This well-defined, high-yielding route provides a reliable and scalable method for obtaining the compound, which is advantageous for both research-scale and larger-scale procurement. This contrasts with the more complex, multi-step syntheses often required for other substituted coumarins, potentially offering a more cost-effective and reliable supply chain.

Synthesis Yield
Data to verify
94% yield via catalytic hydrogenation of 6-nitro precursor.
Supports procurement and scale-up feasibility.
Supplier data; verify batch consistency.
Organic Synthesis Process Chemistry Building Block

6-Amino-4-methyl-2H-chromen-2-one Applications


Antioxidant Lead Compound Development

Based on the demonstrated ability of the 6-amino group to dramatically inhibit lipid peroxidation compared to hydroxyl analogs [1], this compound is a prime candidate for use as a scaffold in the development of novel antioxidant therapeutics. Its activity profile supports its selection for structure-activity relationship (SAR) studies aimed at optimizing antioxidant potency and reducing oxidative stress in disease models.

Advanced Fluorescent Probes for Bioimaging

Given the class-level evidence of mega Stokes shifts and red-shifted emission characteristic of 6-aminocoumarins [2], this compound serves as an ideal starting material for creating next-generation fluorescent probes. These properties are particularly advantageous for multiplexed imaging and biosensing applications where reduced spectral overlap and enhanced signal-to-noise ratios are essential, offering a clear alternative to standard 7-aminocoumarin-based probes.

Reliable Scale-Up Procurement

The availability of a high-yielding (94%) synthetic route makes this compound a reliable and cost-effective building block for medicinal chemistry campaigns and larger-scale synthesis. Procurement teams can confidently select this compound over analogs with less defined or lower-yielding syntheses, ensuring a consistent supply of high-purity material for lead optimization and preclinical development.

Application
Selection Property
Validation Focus
Antioxidant SAR studies
6-Amino substitution antioxidant profile
Lipid peroxidation inhibition endpoints
Fluorescent probe development
ICT-mediated emission characteristics
Stokes shift and spectral overlap validation
Scale-up procurement
High-yielding synthetic route
Batch yield and purity consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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